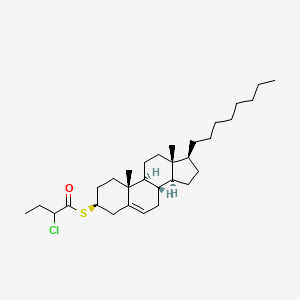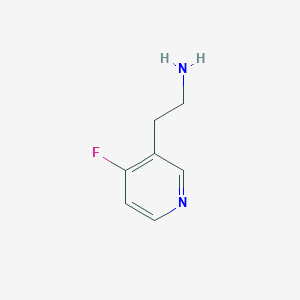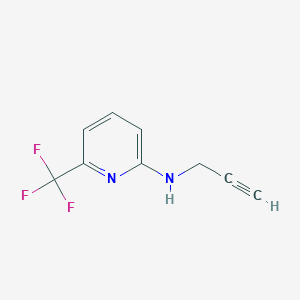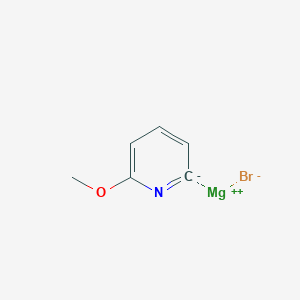![molecular formula C12H8ClNOS B12624749 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- CAS No. 918107-90-1](/img/structure/B12624749.png)
3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- is a chemical compound belonging to the isothiazolone family. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industries. This particular compound is characterized by the presence of a 5-chloro substituent and a 4-ethynylphenylmethyl group, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-mercaptobenzothiazole with 4-ethynylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide at room temperature or under reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino derivatives, thio derivatives
科学的研究の応用
3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new antimicrobial agents.
Biology: Studied for its antimicrobial properties, it is used in experiments to understand its mechanism of action against various microorganisms.
Industry: Employed as a preservative in products such as paints, coatings, and personal care items to prevent microbial growth.
作用機序
The antimicrobial activity of 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- is primarily due to its ability to disrupt the cellular processes of microorganisms. The compound targets essential enzymes and proteins, leading to the inhibition of cell wall synthesis, protein synthesis, and DNA replication. The presence of the 5-chloro and 4-ethynylphenylmethyl groups enhances its binding affinity to these molecular targets, making it highly effective against a broad spectrum of microbes.
類似化合物との比較
Similar Compounds
- 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)
- 2-methyl-4-isothiazolin-3-one (MIT)
- 1,2-benzisothiazolin-3-one (BIT)
Uniqueness
Compared to other isothiazolones, 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- exhibits enhanced antimicrobial activity due to the presence of the ethynyl group, which increases its lipophilicity and facilitates better penetration into microbial cells. Additionally, the 5-chloro substituent contributes to its stability and resistance to degradation, making it a more potent and durable antimicrobial agent.
特性
CAS番号 |
918107-90-1 |
|---|---|
分子式 |
C12H8ClNOS |
分子量 |
249.72 g/mol |
IUPAC名 |
5-chloro-2-[(4-ethynylphenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H8ClNOS/c1-2-9-3-5-10(6-4-9)8-14-12(15)7-11(13)16-14/h1,3-7H,8H2 |
InChIキー |
RQNISIYIEHFPOE-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)CN2C(=O)C=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine](/img/structure/B12624666.png)



![3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B12624689.png)
![{5-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}(piperidin-1-yl)methanone](/img/structure/B12624697.png)
![(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12624705.png)




![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
![2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12624737.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)
